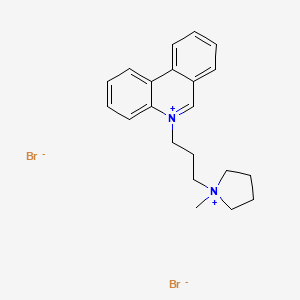
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide is a chemical compound with the molecular formula C21H26Br2N2 It is known for its unique structure, which includes a phenanthridinium core and a pyrrolidinium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide typically involves the reaction of phenanthridine with 1-methylpyrrolidine in the presence of a suitable brominating agent. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as triethylamine may be used to facilitate the reaction.
Brominating Agent: Bromine or N-bromosuccinimide (NBS) is commonly used as the brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Mixing: The reactants are mixed in a large reactor.
Reaction: The reaction is carried out under controlled conditions to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Drying: The purified product is dried to obtain the final compound in solid form.
化学反应分析
Types of Reactions
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Oxidized derivatives of the phenanthridinium core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different halide ions replacing the bromide ions.
科学研究应用
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting nucleic acids and proteins.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
作用机制
The mechanism of action of Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with proteins, altering their activity and leading to various biological effects.
相似化合物的比较
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide can be compared with other similar compounds, such as:
Ethidium Bromide: Another phenanthridinium derivative used as a nucleic acid stain.
Propidium Iodide: A compound used for staining dead cells in flow cytometry.
Acridine Orange: A dye used for staining nucleic acids in fluorescence microscopy.
Uniqueness
This compound is unique due to its specific structure, which combines the phenanthridinium core with a pyrrolidinium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in chemistry, biology, and medicine. Further research into its properties and applications will continue to uncover new uses and enhance our understanding of this intriguing compound.
属性
CAS 编号 |
64057-63-2 |
|---|---|
分子式 |
C21H26Br2N2 |
分子量 |
466.3 g/mol |
IUPAC 名称 |
5-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]phenanthridin-5-ium;dibromide |
InChI |
InChI=1S/C21H26N2.2BrH/c1-23(14-6-7-15-23)16-8-13-22-17-18-9-2-3-10-19(18)20-11-4-5-12-21(20)22;;/h2-5,9-12,17H,6-8,13-16H2,1H3;2*1H/q+2;;/p-2 |
InChI 键 |
HLYLNSOPZYUUNO-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCCC1)CCC[N+]2=CC3=CC=CC=C3C4=CC=CC=C42.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



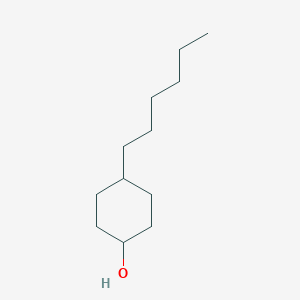
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
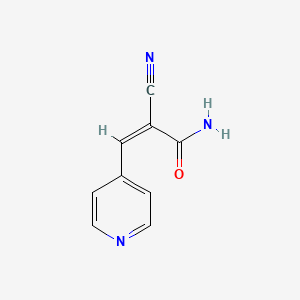
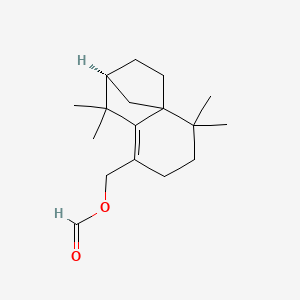

![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)

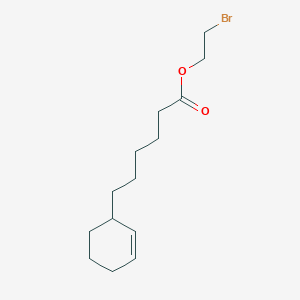
![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
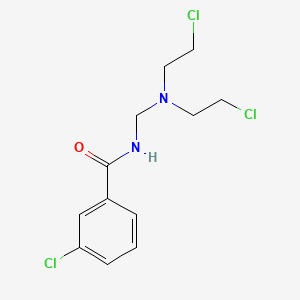
![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)

